(-)-Isopulegol

Übersicht

Beschreibung

(-)-Isopulegol is a naturally occurring monoterpene alcohol found in various essential oils, including eucalyptus, lemongrass, and peppermint. It is a colorless liquid with a pleasant, minty aroma. This compound is a precursor to menthol and is widely used in the fragrance and flavor industries due to its refreshing scent and taste.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (-)-Isopulegol can be synthesized through the cyclization of citronellal, a process catalyzed by acids or enzymes. The reaction typically involves the use of a Lewis acid catalyst, such as aluminum chloride or boron trifluoride, under controlled temperature and pressure conditions. The cyclization reaction converts citronellal into this compound with high selectivity.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts, such as enzymes derived from microorganisms. These biocatalysts offer a more environmentally friendly and sustainable approach to synthesis. The process involves the fermentation of citronellal in the presence of specific enzymes, leading to the formation of this compound with high yield and purity.

Analyse Chemischer Reaktionen

Epoxidation and Subsequent Transformations

(-)-Isopulegol undergoes stereoselective epoxidation to form oxirane derivatives, which are pivotal intermediates for aminodiol synthesis. Key methods include:

-

VO(acac)₂-catalyzed epoxidation : Using tert-butyl hydroperoxide (t-BuOOH) in dichloromethane, this compound forms epoxide 31 with >90% regioselectivity .

-

H₂O₂-mediated epoxidation : In ethanol at 25°C, this method yields epoxides 23a and 23b in a 1:1 diastereomeric ratio, separable via column chromatography .

Table 1: Epoxidation Conditions and Outcomes

| Reagent System | Solvent | Temp (°C) | Yield (%) | Product Diastereomers |

|---|---|---|---|---|

| t-BuOOH + VO(acac)₂ | CH₂Cl₂ | 25 | 85 | Single isomer |

| H₂O₂ | EtOH | 25 | 75 | 1:1 ratio |

Epoxides undergo regioselective ring-opening with primary amines (e.g., benzylamine) in THF at 60°C, producing aminodiols (24b–32b ) in 35–56% yields .

Dihydroxylation with OsO₄/NMO

Osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) as a co-oxidant achieves syn-dihydroxylation of this compound’s double bond:

-

Reaction conditions : 2% OsO₄, stoichiometric NMO in acetone/water (24 h, 25°C) .

-

Products : Diols 22a and 22b form in a 1:1 ratio, resolvable via recrystallization or chromatography .

Key stereochemical outcome : The diastereomers exhibit distinct NOESY correlations, confirming hydroxyl groups’ axial or equatorial orientations .

Oxidation and Protection Reactions

This compound’s hydroxyl group is oxidizable to ketones or protected for further derivatization:

-

Benzylation : Using benzyl bromide/K₂CO₃ in DMF, O-benzyl-protected isopulegol (33 ) is obtained in 64–74% yield .

-

Diol formation : Oxidation with pyridinium chlorochromate (PCC) yields diol 3 , which is convertible to α-methylene-γ-butyrolactone for lactone-based ligands .

Aminolysis of Epoxide Derivatives

Epoxide ring-opening with amines produces chiral aminodiols and aminotriols:

-

Primary amines : React with epoxides in THF (60°C, 24–72 h) to afford N-substituted aminodiols (35–56% yield) .

-

Formaldehyde cyclization : Aminodiols undergo regioselective closure with formaldehyde, forming 1,3-oxazinanes in 64–74% yield .

Table 2: Aminolysis Reaction Parameters

| Amine | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Benzylamine | THF | 60 | 24 | 56 |

| Cyclohexylamine | EtOH | 25 | 20 | 65 |

Biotransformation via Microbial Oxidation

Rhodococcus rhodochrous IEGM 1362 converts this compound into hydroxylated metabolites:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of (-)-isopulegol in anticancer drug development. A library of heterocyclic compounds derived from this compound demonstrated antiproliferative effects against various human cancer cell lines, showing enhanced potency compared to conventional agents like cisplatin. Specifically, aminodiols synthesized from this compound exhibited significant inhibitory activity on cancer cell proliferation, suggesting its utility in cancer therapeutics .

1.2 Anxiolytic and Antidepressant Effects

Research indicates that this compound possesses anxiolytic and antidepressant-like properties. In behavioral studies on mice, doses of this compound significantly influenced anxiety-related behaviors without impairing motor coordination, similar to the effects of diazepam . This suggests its potential as a natural alternative for managing anxiety disorders.

1.3 Antioxidant and Cytoprotective Properties

This compound has been shown to enhance antioxidant levels in animal models, reducing oxidative stress and lipid peroxidation . These properties indicate its potential role in preventing oxidative stress-related diseases, including diabetes mellitus and peptic ulcer disease.

Biotransformation and Synthesis

2.1 Biocatalytic Applications

The biotransformation of this compound by microorganisms such as Rhodococcus rhodochrous has been explored for synthesizing pharmacologically active compounds. This process can lead to derivatives with enhanced biological activities, including potential antitumor effects . The ability of these microorganisms to convert this compound into bioactive compounds underscores its importance in biocatalysis.

2.2 Chiral Ligands Development

This compound serves as a chiral building block for synthesizing various functionalized ligands used in asymmetric synthesis. The development of isopulegol-based chiral ligands has shown promise in catalyzing reactions with high stereoselectivity, which is crucial for producing enantiomerically pure compounds in pharmaceuticals .

Agricultural Applications

3.1 Pest Control

The insecticidal properties of this compound have been investigated for use in pest management. Its efficacy against certain pests positions it as a potential eco-friendly alternative to synthetic pesticides, contributing to sustainable agricultural practices .

Food Industry Applications

4.1 Flavoring Agent

Due to its pleasant minty aroma, this compound is utilized as a flavoring agent in food products and beverages. Its natural origin makes it a preferable choice over synthetic flavor compounds, aligning with consumer trends toward natural ingredients.

Summary Table of Applications

Wirkmechanismus

(-)-Isopulegol exerts its effects through various molecular targets and pathways. In the context of its anti-inflammatory and analgesic properties, this compound is believed to modulate the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, its potential anticonvulsant effects are thought to be mediated through the modulation of gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission in the central nervous system.

Vergleich Mit ähnlichen Verbindungen

Menthol: Like (-)-isopulegol, menthol is a monoterpene alcohol with a minty aroma. menthol is more widely used in medicinal and cosmetic products due to its cooling and soothing effects.

Pulegone: Pulegone is a ketone derived from the oxidation of this compound. It shares a similar structure but has different chemical properties and applications.

Citronellal: Citronellal is a precursor to this compound and is commonly found in essential oils. It has a citrusy aroma and is used in the production of fragrances and insect repellents.

Uniqueness of this compound: this compound is unique due to its specific stereochemistry, which imparts distinct olfactory and biological properties. Its ability to serve as a chiral building block in asymmetric synthesis and its potential therapeutic effects make it a valuable compound in various fields of research and industry.

Biologische Aktivität

(-)-Isopulegol is a monoterpene alcohol predominantly found in various plant species, such as Mentha species. Its biological activities have garnered significant research interest due to its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Pharmacological Properties

-

Anti-inflammatory Activity

- Studies have demonstrated that this compound exhibits notable anti-inflammatory effects. In a rodent model, it was shown to reduce edema and inflammation in acute and chronic conditions, such as peritonitis and granuloma formation . The inclusion of this compound in β-cyclodextrin complexes significantly enhanced its solubility and bioavailability, leading to improved anti-inflammatory outcomes.

-

Antitumor Activity

- Research indicates that metabolites derived from this compound may possess antitumor properties. A study involving biotransformation by Rhodococcus rhodochrous suggested that the resulting compounds could be effective against cancer cells . The metabolites showed promising results in inhibiting tumor growth, with probability coefficients indicating their potential as cancer preventive agents.

- Antimicrobial Properties

- Antioxidant Activity

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Pro-inflammatory Mediators : this compound reduces the expression of pro-inflammatory cytokines and mediators like COX-2 and TNF-α, contributing to its anti-inflammatory effects .

- Induction of Apoptosis : Some studies suggest that this compound may induce apoptosis in cancer cells by activating intrinsic pathways, leading to cell cycle arrest and programmed cell death .

- Modulation of Signaling Pathways : Research indicates that this compound may modulate various signaling pathways involved in inflammation and cancer progression, enhancing its therapeutic efficacy .

Study 1: Anti-inflammatory Effects

In a controlled experiment involving rat models, researchers administered varying doses of this compound and observed significant reductions in paw edema compared to control groups. The study concluded that lower doses were particularly effective when combined with β-cyclodextrin .

Study 2: Antitumor Potential

A biotransformation study using Rhodococcus rhodochrous demonstrated the conversion of this compound into several metabolites with enhanced antitumor activity. The metabolites showed a higher selectivity towards cancer cell lines than the parent compound, indicating the potential for developing new anticancer agents from natural products .

Data Summary

Eigenschaften

CAS-Nummer |

89-79-2 |

|---|---|

Molekularformel |

C10H18O |

Molekulargewicht |

154.25 g/mol |

IUPAC-Name |

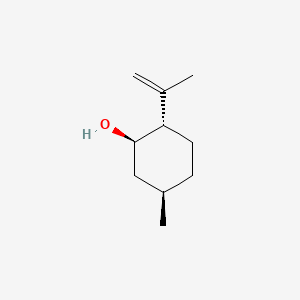

(1S,2S,5R)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10+/m1/s1 |

InChI-Schlüssel |

ZYTMANIQRDEHIO-UTLUCORTSA-N |

SMILES |

CC1CCC(C(C1)O)C(=C)C |

Isomerische SMILES |

C[C@@H]1CC[C@H]([C@H](C1)O)C(=C)C |

Kanonische SMILES |

CC1CCC(C(C1)O)C(=C)C |

Aussehen |

Solid powder |

Siedepunkt |

216.00 to 218.00 °C. @ 760.00 mm Hg |

Dichte |

0.904-0.913 |

melting_point |

78 °C |

Key on ui other cas no. |

50373-36-9 59905-53-2 89-79-2 |

Physikalische Beschreibung |

Liquid Colourless liquid, minty-herbaceous, bitter-sweet, harsh, camphoraceous odou |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

slightly soluble in water; soluble in oils miscible (in ethanol) |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Isopulegol; AI3-02176; AI3 02176; AI302176 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.